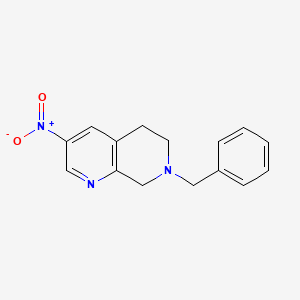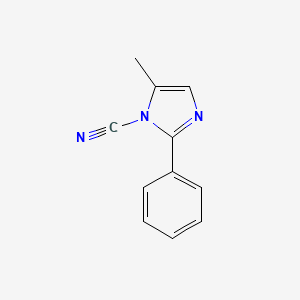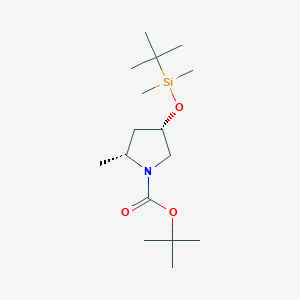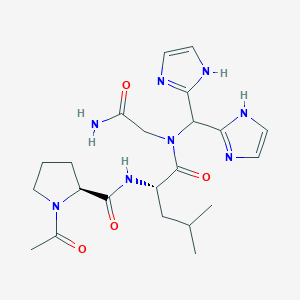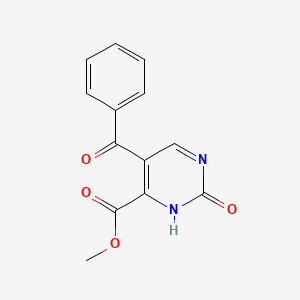
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol is an organic compound that features a cyclohexyl ring substituted with an ethyl group and an amino group, along with a tertiary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol typically involves the reaction of 4-ethylcyclohexylamine with acetone under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the desired this compound.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: Similar structure but lacks the ethyl and tertiary alcohol groups.
2-Methyl-2-propanol: Contains the tertiary alcohol group but lacks the cyclohexyl and amino groups.
4-Ethylcyclohexanol: Contains the cyclohexyl ring and ethyl group but lacks the amino group.
Uniqueness
1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol is unique due to the combination of its cyclohexyl ring, ethyl group, amino group, and tertiary alcohol group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
1-[(4-ethylcyclohexyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-4-10-5-7-11(8-6-10)13-9-12(2,3)14/h10-11,13-14H,4-9H2,1-3H3 |
InChI-Schlüssel |
QNVMLRIKBMHWPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)NCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


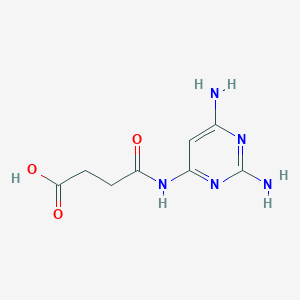
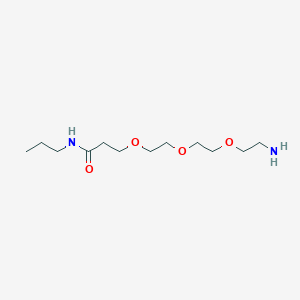

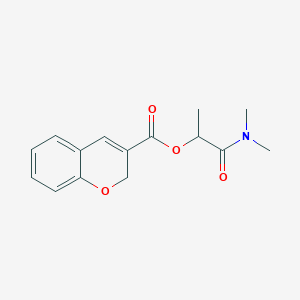
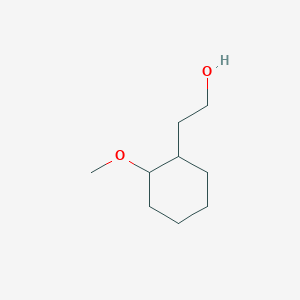

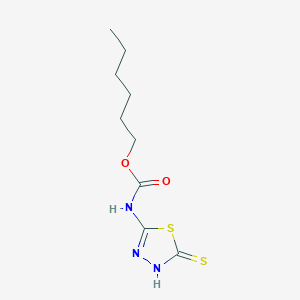
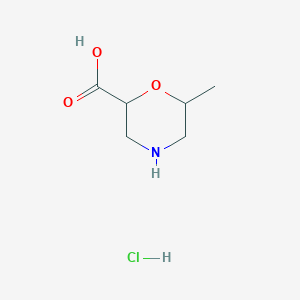
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)
